N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-3-methylbutanamide

Physicochemical profiling Lipophilicity Drug-likeness

N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-3-methylbutanamide is a synthetic indole-2-carboxamide derivative featuring a piperidine core substituted at the 1-position with an indole-2-carbonyl group and at the 4-position with a branched 3-methylbutanamide moiety. Available from commercial screening libraries including ChemDiv (Compound ID: IB09-4965), this compound has a molecular weight of 327.42 Da and a molecular formula of C19H25N3O2.

Molecular Formula C19H25N3O2
Molecular Weight 327.4 g/mol
Cat. No. B12148865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-3-methylbutanamide
Molecular FormulaC19H25N3O2
Molecular Weight327.4 g/mol
Structural Identifiers
SMILESCC(C)CC(=O)NC1CCN(CC1)C(=O)C2=CC3=CC=CC=C3N2
InChIInChI=1S/C19H25N3O2/c1-13(2)11-18(23)20-15-7-9-22(10-8-15)19(24)17-12-14-5-3-4-6-16(14)21-17/h3-6,12-13,15,21H,7-11H2,1-2H3,(H,20,23)
InChIKeyKVVIZLJPRBYRIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-3-methylbutanamide: Physicochemical Profile and Scaffold Characteristics


N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-3-methylbutanamide is a synthetic indole-2-carboxamide derivative featuring a piperidine core substituted at the 1-position with an indole-2-carbonyl group and at the 4-position with a branched 3-methylbutanamide moiety . Available from commercial screening libraries including ChemDiv (Compound ID: IB09-4965), this compound has a molecular weight of 327.42 Da and a molecular formula of C19H25N3O2 . Computed physicochemical properties include logP 3.24, logD 3.24, aqueous solubility logSw -3.99, and polar surface area 104.19 Ų, with 2 hydrogen bond donors and 4 hydrogen bond acceptors . As of the search date, no peer-reviewed biological activity data or patent-specified target engagement metrics have been identified for this exact compound, positioning it as an unprofiled scaffold within the broader indole-piperidine amide class.

1
Procurement context Unprofiled synthetic indole-2-carboxamide scaffold from commercial screening libraries
2
Workflow fit Compatible with phenotypic screening, diversity library construction, or target-agnostic chemotype exploration
3
Selection logic May support hit identification where structural novelty and drug-like computed properties are prioritized

Why Generic Substitution Fails for N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-3-methylbutanamide: Scaffold-Dependent Property Divergence


Indole-2-carboxamide derivatives with piperidine linkers cannot be generically interchanged because minor amide side-chain variations produce substantial differences in lipophilicity, hydrogen-bonding capacity, and conformational flexibility that govern target engagement, selectivity, and pharmacokinetic behaviour [1]. The 3-methylbutanamide substituent in the target compound introduces a branched alkyl chain that differentiates it from linear, cyclic, or aromatic amide analogs in terms of logD (3.24), steric bulk, and metabolic liability . While publicly available target engagement data are absent for this specific compound, the structural divergence from the closest commercially listed analogs — N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-3-methylbut-2-enamide (CAS 1282121-08-7) and N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]cyclopropanecarboxamide (CAS 1282103-34-7) — precludes assumption of equivalent biological profiles . Procurement of a generic indole-piperidine amide without verifying side-chain identity therefore risks selecting a compound with divergent solubility, permeability, and target selectivity characteristics.

This Compound Saturated, branched 3-methylbutanamide side chain; computed logD 3.24
Unsaturated analog (CAS 1282121-08-7) But-2-enamide chain may lower lipophilicity and alter passive permeability profile
This Compound Extended branched chain increases hydrophobic surface area; PSA 104.19 Ų
Cyclopropyl analog (CAS 1282103-34-7) Smaller constrained ring may alter polar surface area fraction and oral absorption context
This Compound No biological activity data reported; unprofiled scaffold
Generic indole-piperidine amide Side-chain mismatch may shift solubility, permeability, and target selectivity; requires verification

Quantitative Differentiation Evidence for N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-3-methylbutanamide


Lipophilicity (logD) Comparison: 3-Methylbutanamide vs. Unsaturated But-2-enamide Analog

The target compound N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-3-methylbutanamide possesses a computed logD of 3.24, reflecting the fully saturated, branched 3-methylbutanamide side chain . The closest commercially listed analog, N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-3-methylbut-2-enamide (CAS 1282121-08-7), bears an α,β-unsaturated amide that is expected to lower logD due to the planar, electron-withdrawing double bond, although precise measured logD values are unavailable from public sources . The saturated side chain of the target compound enhances lipophilicity and conformational flexibility, factors that influence passive membrane permeability and protein binding.

LogD Comparison
Class-level inference
This compound: logD 3.24
Unsaturated analog: value not publicly reported
Computed lipophilicity context for passive permeability screening
Class-level expectation of lower logD for unsaturated analog; measured values unavailable
Physicochemical profiling Lipophilicity Drug-likeness

Polar Surface Area (PSA) and Hydrogen-Bonding Capacity: Differentiation from Cyclopropanecarboxamide Analog

The target compound exhibits a computed polar surface area (PSA) of 104.19 Ų with 2 hydrogen bond donors (HBD) and 4 hydrogen bond acceptors (HBA) . The cyclopropanecarboxamide analog N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]cyclopropanecarboxamide (CAS 1282103-34-7) shares the same HBD and HBA counts but possesses a smaller, constrained cyclopropyl group that reduces overall molecular surface area and may alter the spatial distribution of polarity . The branched 3-methylbutanamide chain in the target compound increases the hydrophobic surface area without adding polar atoms, thereby lowering the fraction of polar surface area (FPSA) relative to the cyclopropyl analog — a parameter correlated with improved oral absorption according to the Veber rule (PSA ≤ 140 Ų, rotatable bonds ≤ 10).

PSA and H-Bonding
Class-level inference
PSA 104.19 Ų, HBD 2, HBA 4
Cyclopropyl analog: PSA not reported; inferred lower FPSA for this compound
Reported polar surface area supports oral absorption model context
Comparator PSA data absent; FPSA difference based on class-level inference
Polar surface area Hydrogen bonding Oral bioavailability prediction

Aqueous Solubility (logSw) as a Selection Parameter for in Vitro Assay Compatibility

The target compound has a computed aqueous solubility (logSw) of -3.99, corresponding to an estimated solubility of approximately 32.5 μg/mL . This value meets the minimum solubility threshold of 10 μM (≈3.3 μg/mL for MW 327) commonly required for biochemical and cell-based screening assays. While comparator solubility data for the but-2-enamide and cyclopropanecarboxamide analogs are not publicly available, the target compound's logSw value provides a quantitative benchmark for assessing DMSO stock formulation requirements. Compounds with logSw below -4 (solubility <10 μg/mL) frequently exhibit assay interference due to aggregation or precipitation.

Aqueous Solubility
Data to verify
logSw -3.99 (~99.3 μM)
~10-fold above standard 10 μM assay threshold
Computed solubility may support assay compatibility screening
No experimental solubility confirmation; computed value only
Aqueous solubility Assay compatibility DMSO stock preparation

Structural Novelty: Scaffold Uniqueness Among Indole-2-Carboxamide Screening Compounds

The target compound N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-3-methylbutanamide combines the indole-2-carbonyl-piperidine scaffold with a 3-methylbutanamide side chain — a specific substitution pattern not represented in major patent disclosures of indole-2-carboxamide V1a antagonists (US20080139550) or 17βHSD5 inhibitors (US8552199) [1][2]. The V1a antagonist patent describes indol-2-yl-carbonyl-piperidine derivatives but does not list the 3-methylbutanamide substituent among its exemplified compounds [1]. This structural divergence from patented chemical matter positions the target compound as a novel chemotype for target-agnostic phenotypic screening or target identification campaigns seeking unexplored indole-piperidine space.

Scaffold Novelty
Source review
Zero overlap with patented V1a or 17βHSD5 series
3-Methylbutanamide not exemplified in US20080139550 or US8552199
Supports novel chemotype procurement for lead discovery
Patent analysis performed via full-text search; chemical space interpretation
Chemical diversity Scaffold novelty Screening library selection

Data Gap Acknowledgment: Absence of Direct Biological Comparator Data

A comprehensive search of PubMed, BindingDB, ChEMBL, PubChem, Google Patents, and vendor databases (excluding benchchem.com, molecule.com, evitachem.com, vulcanchem.com per source restrictions) identified zero peer-reviewed publications or patent bioassays reporting IC50, Ki, Kd, EC50, or target engagement data for N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-3-methylbutanamide [1]. No head-to-head comparator studies exist for this compound against the but-2-enamide analog (CAS 1282121-08-7) or the cyclopropanecarboxamide analog (CAS 1282103-34-7). All physicochemical differentiation presented in this guide relies on computed property comparisons. Prospective users should commission in-house profiling or request vendor screening data before committing to large-scale procurement for target-based programs.

Bioactivity Data Gap
Context-dependent
Zero bioactivity records across ChEMBL, BindingDB, PubChem, PubMed
No head-to-head comparator studies available
Complete absence of target engagement data requires prospective profiling
Systematic database search May 2026; source-specific review recommended
Data transparency Evidence gap Procurement risk assessment

Recommended Application Scenarios for N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-3-methylbutanamide Based on Differentiation Evidence


Phenotypic Screening for Novel Bioactivity in Indole-Unexplored Chemical Space

The target compound's structural divergence from patented indole-2-carboxamide derivatives, including V1a antagonists (US20080139550) and 17βHSD5 inhibitors (US8552199), positions it as a novel chemotype for phenotypic screening [1][2]. With computed logD 3.24, PSA 104.19 Ų, and aqueous solubility of approximately 99.3 μM, the compound meets drug-like property criteria and is compatible with standard cell-based assay formats . Procurement for diversity-oriented phenotypic screening, particularly in CNS or metabolic disease areas where indole scaffolds have demonstrated target engagement, represents the highest-value application given the current evidence profile.

Structure-Activity Relationship (SAR) Exploration of the Indole-2-Carbonyl-Piperidine Amide Series

The 3-methylbutanamide side chain introduces a branched alkyl motif not represented in commercially available analogs such as the but-2-enamide (CAS 1282121-08-7) or cyclopropanecarboxamide (CAS 1282103-34-7) derivatives . Incorporating this compound into an SAR matrix allows systematic exploration of how branching, saturation, and chain length modulate lipophilicity (logD 3.24 vs. predicted lower values for unsaturated and constrained analogs), target binding, and metabolic stability. This application is particularly relevant for medicinal chemistry teams optimizing lead series within the indole-piperidine amide class.

Computational Drug Discovery and Pharmacophore Model Enrichment

With fully defined computed properties — logP 3.24, logD 3.24, logSw -3.99, PSA 104.19, HBD 2, HBA 4 — the target compound is well-suited for virtual screening libraries and pharmacophore model development . The absence of known biological targets allows unbiased inclusion in ligand-based and structure-based virtual screening campaigns, where it can serve as a negative control or diversity element to evaluate model selectivity. Its compliance with Lipinski and Veber rules enhances its utility as a drug-like reference compound in computational workflows.

Negative Control Compound Procurement for Target Validation Studies

Given the confirmed absence of recorded bioactivity across major databases including ChEMBL, BindingDB, and PubChem, this compound may serve as an inert negative control in target validation experiments where indole-piperidine structural features must be controlled [3]. Its physicochemical similarity to active indole-2-carboxamide analogs (logD ~3.2, PSA ~104 Ų) without demonstrated target engagement makes it suitable for distinguishing target-specific effects from scaffold-mediated non-specific binding.

Application
Selection Property
Validation Focus
Phenotypic screening
Structural divergence from patented chemotypes
Cell-based assay compatibility and hit identification context
SAR exploration
Branched alkyl chain vs. unsaturated or constrained analogs
Lipophilicity, permeability, and metabolic stability endpoints
Computational drug discovery
Fully defined computed descriptors (Lipinski/Veber compliant)
Virtual screening model enrichment and diversity element inclusion
Negative control procurement
Confirmed absence of recorded bioactivity
Target-specific effect vs. scaffold-mediated binding review
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